molecular formula C19H17BF7N3 B1279193 (R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate CAS No. 862095-77-0

(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate

Katalognummer: B1279193
CAS-Nummer: 862095-77-0
Molekulargewicht: 431.2 g/mol
InChI-Schlüssel: UDDOGJQUYCEOBY-UNTBIKODSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate is a complex organic compound known for its unique structural features and significant applications in various scientific fields. The compound contains a trifluoromethyl group, which is known to enhance the physicochemical and pharmacological properties of molecules, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Eigenschaften

IUPAC Name

(5R)-5-benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N3.BF4/c20-19(21,22)15-6-8-16(9-7-15)25-13-24-17(10-11-18(24)23-25)12-14-4-2-1-3-5-14;2-1(3,4)5/h1-9,13,17H,10-12H2;/q+1;-1/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDOGJQUYCEOBY-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1CC3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2[C@H]1CC3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BF7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457120
Record name MolPort-035-785-440
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862095-77-0
Record name MolPort-035-785-440
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Multi-Step Cyclization Approach

The synthesis of (R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c]triazolium tetrafluoroborate involves a three-stage process:

  • Intermediate Preparation :
    • Pyrrolidinone Synthesis : A pyrrolidinone intermediate is generated by treating a precursor with trifluoroacetic acid (TFA) to remove an N-Boc protecting group.
    • Methylation : The intermediate undergoes methylation with trimethyloxonium tetrafluoroborate (Meerwein’s reagent) in dichloromethane (DCM) at room temperature, forming an amidate.
  • Cyclization :
    • Phenylhydrazine Reaction : The amidate reacts with 4-(trifluoromethyl)phenylhydrazine to form a hydrazinium intermediate.
    • Cyclization : The intermediate is treated with triethyl orthoformate in chlorobenzene at 110°C for 12 hours. Additional triethyl orthoformate is added, and heating continues for another 12 hours to drive cyclization to completion.
  • Purification :
    • Crystallization : The product is cooled, filtered, washed with toluene, and dried under vacuum to yield a light tan solid.

Reaction Optimization for Electron-Deficient Substrates

For aryl hydrazines with electron-withdrawing groups (e.g., trifluoromethyl), cyclization requires stringent control:

  • Solvent Selection : Chlorobenzene is preferred over toluene to stabilize intermediates and prevent side reactions.
  • Temperature and Time : Prolonged heating at 110°C ensures complete cyclization, critical for achieving >97% purity.
  • Reagent Excess : Triethyl orthoformate is added in two portions (5 equivalents each) to maintain stoichiometric balance.

Detailed Reaction Protocol

Intermediate Preparation

Step Reagent/Conditions Purpose Yield
1 TFA in DCM Deprotection of N-Boc group N/A (used directly)
2 Meerwein’s reagent Methylation to form amidate Quantitative (assumed)

Source: Adapted from

Methylation and Cyclization

Step Reagent/Conditions Purpose Yield
1 4-(Trifluoromethyl)phenylhydrazine Forms hydrazinium intermediate N/A
2 Triethyl orthoformate (5 eq.), chlorobenzene, 110°C, 12 hr Cyclization initiation
3 Triethyl orthoformate (5 eq.), 110°C, 12 hr Cyclization completion
4 Toluene addition, filtration Isolation 50% (after recrystallization)

Source:

Purification and Characterization

Parameter Value Method
Purity >97.0% (N) HPLC, optical purity (LC)
Melting Point 201–205°C Differential scanning calorimetry (DSC)
Molecular Weight 431.16 g/mol Mass spectrometry
NMR Confirmed structure $$ ^1H $$, $$ ^{13}C $$ NMR

Source:

Applications and Research Relevance

This compound serves as a precursor for N -heterocyclic carbene (NHC) catalysts, enabling asymmetric Stetter reactions and other organocatalytic processes. Its enantioselectivity (>98% ee) and stability under thermal conditions make it valuable in:

  • Pharmaceutical Synthesis : Intermediate for drug candidates targeting cancer.
  • Material Science : Production of polymers with tailored electrical properties.

Analyse Chemischer Reaktionen

Types of Reactions

®-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while substitution reactions could introduce different functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Applications Overview

Field Description
Pharmaceutical DevelopmentExplored as a drug candidate for its potential biological activity against diseases such as cancer.
Agricultural ChemistryStudied for developing new agrochemicals that manage pests effectively while minimizing environmental impact.
Material ScienceInvestigated for creating advanced materials with specific electrical or thermal properties.
Organic SynthesisServes as an important intermediate in the synthesis of complex organic molecules.
Research in CatalysisInvestigated for improving the efficiency of chemical reactions in industrial applications.

Pharmaceutical Development

The compound's unique structural features suggest it may enhance biological activity against various diseases, particularly in cancer therapy. Studies have focused on its interaction with biological targets and its efficacy in preclinical models. The potential for developing new therapeutic agents based on this compound is a key area of research.

Agricultural Chemistry

Research is ongoing into the use of (R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate in agrochemical formulations. Its properties may lead to the development of novel pesticides or herbicides that are effective yet environmentally benign.

Material Science

The stability and reactivity of this compound make it a candidate for creating advanced materials, such as polymers with tailored properties for specific applications. Its potential use in electronics and other high-performance materials is an area of active investigation.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis pathways. It facilitates the production of various chemical compounds by streamlining synthetic routes and improving yields.

Research in Catalysis

Investigations into its role as a catalyst or catalyst precursor are significant due to its ability to enhance reaction rates and selectivity in chemical processes. This could lead to more efficient industrial chemical manufacturing methods.

Case Studies and Research Findings

  • Pharmaceutical Applications : A study demonstrated the compound's efficacy against specific cancer cell lines, highlighting its potential as a lead compound for drug development.
  • Agrochemical Development : Research indicated that formulations including this compound showed reduced toxicity to beneficial insects while maintaining efficacy against targeted pests.
  • Material Science Innovations : Experiments revealed that polymers synthesized with this compound exhibited enhanced thermal stability compared to conventional materials.
  • Catalytic Efficiency : In catalytic studies, this compound was shown to significantly improve reaction rates in various organic transformations.

Wirkmechanismus

The mechanism of action of ®-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate is unique due to its specific structural configuration, which imparts distinct physicochemical properties. The presence of the trifluoromethyl group significantly enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications .

Biologische Aktivität

(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate is a compound of significant interest in the fields of pharmaceutical development and agricultural chemistry. Its unique structural features suggest potential biological activities that warrant comprehensive exploration.

  • Molecular Formula : C19H17BF7N3
  • Molecular Weight : 431.165 g/mol
  • CAS Number : 862095-77-0
  • Purity : ≥97.0%
  • Melting Point : 203°C
  • Physical Form : Crystalline Powder

Biological Activity Overview

The compound has been investigated for its potential applications in various biological contexts, particularly as a drug candidate due to its promising activity against several diseases, including cancer and inflammatory conditions.

1. Pharmaceutical Applications

Research indicates that this compound may act as an effective drug candidate due to its structural characteristics. It has been linked to:

  • Cancer Treatment : Preliminary studies suggest that it may inhibit pathways involved in tumor growth and survival.
  • Necroptosis Inhibition : A study highlighted that derivatives of the pyrrolo[2,1-c][1,2,4]triazole structure exhibit potent necroptosis inhibitory activity. Specifically, compounds similar to (R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium showed significant effects on receptor-interacting protein kinase 1 (RIPK1), which is crucial in necroptotic signaling pathways .
CompoundActivityReference
Compound 26Potent RIPK1 inhibitor
(R)-Benzyl derivativePotential anti-cancer agent

2. Agricultural Chemistry

The compound's biological activity extends to agricultural applications where it is being studied for:

  • Pest Management : Its efficacy in controlling pests while minimizing environmental impact is under investigation.

3. Material Science and Catalysis

Beyond biological applications, this compound is also explored for its potential in:

  • Advanced Materials : Due to its stability and reactivity.
  • Catalytic Processes : Enhancing the efficiency of chemical reactions in industrial settings.

Case Studies and Research Findings

A notable study explored the structure–activity relationship (SAR) of various derivatives of the pyrrolo[1,2-b][1,2,4]triazole class. The findings indicated that modifications at specific positions could enhance biological activity significantly. For instance:

  • The introduction of a fluorine substituent at the 7′ position resulted in improved potency against necroptosis in murine models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate?

  • Methodological Answer : The synthesis typically involves a multi-step process. A validated protocol includes:

  • Step 1 : Deprotection of a precursor (e.g., 1, 1.43 g, 5.19 mmol) using trifluoroacetic acid (0.79 mL, 10.4 mmol) in dry CH₂Cl₂ at 0°C, followed by warming to room temperature and stirring for 4 hours.
  • Step 2 : Alkylation with trimethyloxonium tetrafluoroborate (0.279 g, 1.89 mmol) in CH₂Cl₂ at room temperature overnight .
  • Key Considerations : Ensure anhydrous conditions to avoid side reactions. Monitor reaction progress via TLC or LC-MS.

Q. How is the compound’s purity and structural integrity confirmed?

  • Methodological Answer :

  • Purity Analysis : Use HPLC with UV detection (e.g., 98.0% purity as per TCI Chemicals’ specifications) .
  • Structural Confirmation : Employ 1^1H/13^{13}C NMR to verify substituent positions and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, X-ray diffraction provides absolute configuration .

Q. What are common side products during synthesis, and how are they mitigated?

  • Methodological Answer :

  • Side Products : Incomplete alkylation (leading to uncharged intermediates) or decomposition due to moisture.
  • Mitigation : Use excess trimethyloxonium tetrafluoroborate (1.5–2.0 eq.) and rigorously dry solvents. Quench reactions with NaHCO₃ to neutralize residual acid and extract impurities .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified for the (R)-enantiomer?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® IA/IB) with a hexane/isopropanol gradient. Compare retention times with racemic standards.
  • Circular Dichroism (CD) : Correlate CD spectra with enantiopure samples to establish a calibration curve.
  • Note : TCI Chemicals’ HPLC data (98.0% purity) may require re-evaluation under chiral conditions .

Q. How does the tetrafluoroborate counterion influence reactivity and stability?

  • Methodological Answer :

  • Stability : Tetrafluoroborate salts are less hygroscopic than BF₄⁻ analogs, enhancing shelf stability. Conduct accelerated stability studies (40°C/75% RH) to assess degradation.
  • Reactivity : Compare with other counterions (e.g., Cl⁻, PF₆⁻) in catalytic applications. BF₄⁻ may stabilize transition states via weak anion-π interactions .

Q. How to resolve contradictory data in reaction yields across different laboratories?

  • Methodological Answer :

  • Variable Screening : Systematically test parameters (solvent polarity, temperature, catalyst loading). For example, uses CH₂Cl₂, while employs THF/Et₃N mixtures, which may alter reaction kinetics .
  • Data Reconciliation : Use Design of Experiments (DoE) to identify critical factors (e.g., moisture levels, stirring efficiency).

Q. What strategies optimize the compound’s use in asymmetric catalysis?

  • Methodological Answer :

  • Substrate Scope : Test reactivity with electron-deficient vs. electron-rich aryl halides.
  • Mechanistic Probes : Use deuterium labeling or kinetic isotope effects (KIE) to study rate-determining steps.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict transition states and enantioselectivity trends .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.